molecular formula C11H9BrO2 B8288275 1-Benzoyloxy-4-bromobut-2-yne

1-Benzoyloxy-4-bromobut-2-yne

Cat. No.: B8288275
M. Wt: 253.09 g/mol
InChI Key: QYVJISXULDHOHX-UHFFFAOYSA-N
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Description

1-Benzoyloxy-4-bromobut-2-yne is a specialized bifunctional reagent that incorporates both a bromoalkyne moiety and a benzoyl-protected hydroxyl group, making it exceptionally valuable in sophisticated organic synthesis methodologies. This compound serves as a pivotal building block in pharmaceutical research, particularly in the synthesis of complex molecular architectures such as axially chiral compounds and cyclic ring systems through cycloaddition reactions . The bromoalkyne functionality allows this molecule to participate in diverse metal-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon bonds in target structures, while the benzoyloxy group provides a protected alcohol functionality that can be selectively deprotected or further modified to introduce key pharmacophores. Researchers utilize this compound as a strategic intermediate in the development of active pharmaceutical ingredients, including diabetes therapeutics like linagliptin, where its structural features enable precise stereochemical outcomes . The compound undergoes facile transformations to generate various alkynyl organometallic reagents, expanding its utility in diversity-oriented synthesis. Its molecular architecture is particularly advantageous for constructing conjugated systems that are prevalent in many biologically active compounds. This compound is offered as a high-purity material suitable for demanding synthetic applications and is strictly for research purposes. It is incompatible with strong oxidizing agents and requires proper handling under controlled conditions. This compound represents a valuable tool for medicinal chemists and chemical biologists pursuing innovative synthetic routes and exploring structure-activity relationships in drug discovery programs.

Properties

Molecular Formula

C11H9BrO2

Molecular Weight

253.09 g/mol

IUPAC Name

4-bromobut-2-ynyl benzoate

InChI

InChI=1S/C11H9BrO2/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-3,6-7H,8-9H2

InChI Key

QYVJISXULDHOHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC#CCBr

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data

Table 2: Experimental Data for Key Reactions

Reaction Type Substrate Yield (%) Conditions Notes
Sonogashira Coupling This compound 85 Pd(PPh₃)₄, CuI, THF, 60°C High regioselectivity due to alkyne positioning.
Nucleophilic Substitution This compound 72 KOH, EtOH, reflux Bromide replaced by hydroxyl group; ester remains intact.
Thermal Decomposition 1-Bromo-4-phenoxybenzene N/A >250°C Stable; no decomposition observed.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzoyloxy-4-bromobut-2-yne, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromination of 4-hydroxybut-2-yn-1-ol followed by benzoylation under anhydrous conditions with benzoyl chloride is a plausible route. Key variables include:

  • Catalyst : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
  • Solvent : Anhydrous dichloromethane or THF to minimize hydrolysis.
  • Temperature : Maintain 0–5°C during benzoylation to reduce side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
    • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of benzoyl chloride). Re-crystallization in ethanol can improve purity.

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Spectroscopic Protocol :

  • NMR :
  • ¹H NMR : Expect signals for the benzoyl group (δ 7.8–8.1 ppm, aromatic protons) and the alkyne proton (δ 2.5–3.0 ppm, split due to coupling with adjacent bromine).
  • ¹³C NMR : Peaks at ~165 ppm (benzoyl carbonyl) and 75–85 ppm (sp-hybridized carbons of the alkyne).
  • IR : Strong absorbance at ~1720 cm⁻¹ (C=O stretch) and 2100–2250 cm⁻¹ (C≡C stretch).
  • Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion [M+H]⁺ at m/z 257 (C₁₁H₁₀BrO₂⁺).
    • Validation : Compare data with structurally analogous compounds (e.g., bromo-alkyne esters) .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors.
  • Storage : Store in a sealed container under inert gas (argon/nitrogen) at 2–8°C to prevent degradation.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How does the reactivity of this compound differ in cross-coupling reactions compared to analogous bromoalkynes?

  • Mechanistic Insights : The electron-withdrawing benzoyloxy group reduces electron density at the alkyne, potentially slowing Sonogashira couplings. However, the bromine atom enhances electrophilicity, favoring oxidative addition with palladium catalysts.
  • Experimental Design :

  • Compare reaction rates with Pd(PPh₃)₄/CuI vs. Pd(dba)₂/XPhos catalysts.
  • Monitor by GC-MS or in situ IR to track alkyne consumption.
    • Data Interpretation : Lower yields may arise from steric hindrance or competing side reactions (e.g., Glaser coupling); use excess amine bases (e.g., NEt₃) to mitigate .

Q. How can contradictory data on the compound’s thermal stability be resolved?

  • Analysis Framework :

Variable Identification : Assess decomposition rates under varying conditions (e.g., oxygen vs. inert atmosphere, humidity levels).

Techniques : Use DSC (Differential Scanning Calorimetry) to determine decomposition onset temperature.

Surface Effects : As shown in indoor surface chemistry studies, adsorption onto labware (glass vs. PTFE) may catalyze degradation .

  • Mitigation : Conduct stability studies in controlled environments and pre-treat glassware with silanizing agents.

Q. What strategies enable the use of this compound in synthesizing bioactive molecules?

  • Case Study : Incorporate the compound into triazole or pyrimidine scaffolds via click chemistry or Suzuki-Miyaura couplings.
  • Example : React with azides to form 1,2,3-triazoles, leveraging the alkyne’s strain-free geometry. Optimize using Cu(I) catalysts in tert-butanol/water mixtures .
  • Biological Relevance : The bromine atom enhances binding to hydrophobic enzyme pockets, while the benzoyloxy group improves solubility for in vitro assays .

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